molecular formula C15H14N2O2 B7980445 5-(Benzyloxy)-1-nitrosoindoline CAS No. 344904-57-0

5-(Benzyloxy)-1-nitrosoindoline

Cat. No.: B7980445
CAS No.: 344904-57-0
M. Wt: 254.28 g/mol
InChI Key: GITLZWGJGRDMDU-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-1-nitrosoindoline is an organic compound that belongs to the class of nitrosoindolines This compound is characterized by the presence of a benzyloxy group attached to the indoline ring and a nitroso group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-1-nitrosoindoline typically involves the nitration of 5-(benzyloxy)indoline. The reaction conditions often include the use of nitrosating agents such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction is carried out at low temperatures to control the formation of the nitroso group.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the nitrosating agents.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding nitro compounds.

    Reduction: The nitroso group can be reduced to an amine group using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.

    Substitution: Nucleophiles like hydroxide ions or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Formation of 5-(benzyloxy)-1-nitroindoline.

    Reduction: Formation of 5-(benzyloxy)-1-aminoindoline.

    Substitution: Formation of various substituted indoline derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Benzyloxy)-1-nitrosoindoline has found applications in several areas of scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It can be used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-1-nitrosoindoline involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways are still under investigation, but its ability to modulate biological processes makes it a compound of interest in pharmacological research.

Comparison with Similar Compounds

  • 5-(Benzyloxy)-2-nitrosoindoline
  • 5-(Benzyloxy)-3-nitrosoindoline
  • 5-(Benzyloxy)-4-nitrosoindoline

Comparison: While these compounds share the benzyloxy and nitroso functional groups, their position on the indoline ring can significantly influence their chemical reactivity and biological activity. 5-(Benzyloxy)-1-nitrosoindoline is unique due to the specific positioning of the nitroso group, which can affect its interaction with molecular targets and its overall stability.

Properties

IUPAC Name

1-nitroso-5-phenylmethoxy-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c18-16-17-9-8-13-10-14(6-7-15(13)17)19-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITLZWGJGRDMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)OCC3=CC=CC=C3)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857570
Record name 5-(Benzyloxy)-1-nitroso-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344904-57-0
Record name 5-(Benzyloxy)-1-nitroso-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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